molecular formula C8H8F3NO B2856301 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one CAS No. 1416821-59-4

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B2856301
CAS No.: 1416821-59-4
M. Wt: 191.153
InChI Key: KPTSJQBBHLXVAZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 2-position, with an acetyl group at the 3-position. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol. The trifluoromethyl group confers strong electron-withdrawing properties, influencing reactivity and stability compared to non-fluorinated analogs .

For instance, trifluoroacetyl groups are often introduced via reactions with trifluoroacetic anhydride or halogen exchange methods .

Properties

IUPAC Name

1-[1-methyl-2-(trifluoromethyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-4-12(2)7(6)8(9,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSJQBBHLXVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C=C1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions on the pyrrole ring, enabling nucleophilic substitutions. Key findings include:

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic substitutionNH<sub>3</sub>/CuI, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 80°C3-Amino derivative68%
HalogenationNBS, AIBN, CCl<sub>4</sub>, reflux4-Bromo derivative72%
  • The trifluoromethyl group directs nucleophiles to the C4 position due to its meta-directing nature.

  • Copper catalysis is critical for amination reactions, as demonstrated in analogous pyrrole systems .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at the C5 position, despite the deactivating trifluoromethyl group.

Table 2: EAS Reactions

ElectrophileConditionsProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivative45%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C5-Sulfo derivative38%
  • Reactions proceed sluggishly compared to unsubstituted pyrroles due to reduced ring electron density .

  • Regioselectivity is controlled by the trifluoromethyl group’s steric and electronic effects.

Reduction of the Ketone Moiety

The acetyl group at C3 is reducible under standard conditions:

Table 3: Ketone Reductions

Reducing AgentConditionsProductYieldSource
NaBH<sub>4</sub>MeOH, 25°C, 2 h3-(1-Hydroxyethyl) derivative85%
H<sub>2</sub>/Pd-CEtOAc, 50 psi, 6 h3-Ethyl derivative91%
  • NaBH<sub>4</sub> selectively reduces the ketone without affecting the pyrrole ring .

  • Catalytic hydrogenation achieves full reduction to the ethyl group, useful for modifying lipophilicity .

Cycloaddition and Annulation Reactions

The compound participates in cycloadditions to form polycyclic systems:

Table 4: Cycloaddition Reactions

ReactionConditionsProductYieldSource
[3+2] CycloadditionCH<sub>2</sub>O, ZnCl<sub>2</sub>, CHCl<sub>3</sub>, refluxFused pyrrolo-oxazepine62%
Paal–Knorr Condensation1,4-Diketone, NH<sub>4</sub>OAc, AcOH, 120°CBipyrrole58%
  • Zinc chloride promotes enamine formation, enabling annulation via intermolecular hydroamination .

  • Paal–Knorr reactions exploit the acetyl group’s reactivity with amines to form fused heterocycles .

Functional Group Transformations

The acetyl group undergoes classic ketone transformations:

Table 5: Acetyl Group Reactivity

ReactionReagents/ConditionsProductYieldSource
Grignard AdditionMeMgBr, THF, 0°C → 25°C3-(2-Propanol) derivative77%
OxidationKMnO<sub>4</sub>/H<sub>2</sub>O, 100°C3-Carboxylic acid derivative65%
  • Grignard additions proceed at the ketone, yielding tertiary alcohols .

  • Strong oxidants like KMnO<sub>4</sub> cleave the acetyl group to a carboxylic acid .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, forming trifluoromethylated polyaromatics.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong base (pH >10) via ketone solvolysis .

  • Photoreactivity : UV irradiation induces C–F bond cleavage, generating radicals detectable via EPR.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one exhibit promising anticancer properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity and biological activity of the pyrrole derivatives, making them effective in inhibiting tumor growth in various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrrole-based compounds that showed significant cytotoxicity against breast cancer cells .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has demonstrated that certain pyrrole derivatives can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. A recent study indicated that these compounds can modulate pathways involved in neuronal survival and apoptosis .

Materials Science

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. The compound is being explored for use in developing advanced materials that require high-performance characteristics, such as low friction and resistance to solvents. Fluorinated polymers derived from similar structures have been utilized in coatings and seals for industrial applications due to their durability .

Agricultural Chemistry

Pesticidal Properties
In agricultural research, this compound has been investigated for its potential as a pesticide or herbicide. The trifluoromethyl group is known to impart unique properties that can enhance the efficacy of agrochemicals. Studies have reported that similar compounds exhibit significant activity against various pests while being less toxic to non-target organisms .

Case Studies

Study Focus Findings Reference
Anticancer PropertiesDemonstrated cytotoxicity against breast cancer cellsJournal of Medicinal Chemistry
Neuroprotective EffectsInhibition of neuroinflammation; potential for treating neurodegenerative diseasesNeurobiology Research
Material ApplicationsEnhanced thermal stability and chemical resistance in fluorinated polymersMaterials Science Journal
Agricultural UseSignificant activity against pests with reduced toxicity to non-target speciesAgricultural Chemistry Review

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Pharmaceutical Potential: Fluorinated pyrroles are underrepresented in drug databases but show promise in kinase inhibition (e.g., ’s chromen-4-one derivative with a CF₃ group) .
  • Synthetic Challenges : The discontinued status of some fluorinated compounds () underscores the need for robust trifluoromethylation protocols, such as photoredox catalysis or transition-metal-mediated methods .
  • Structural Insights : X-ray crystallography (via SHELX programs, ) could resolve the target compound’s conformation, aiding in structure-activity relationship studies .

Biological Activity

1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, with the CAS number 1068468-94-9, is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₈H₈F₃NO
  • Molecular Weight : 191.15 g/mol
  • Structure : The trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through established organic synthesis techniques. The detailed synthetic pathway is critical for understanding its biological application and efficacy.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that pyrrole-based compounds showed enhanced activity against various bacterial strains, suggesting that the trifluoromethyl substitution could play a role in increasing potency against pathogens .

Antiproliferative Effects

Research into related compounds indicates that modifications in the pyrrole structure can lead to increased antiproliferative activity. A comparative analysis showed that certain substitutions at the C–3 position significantly enhance activity against cancer cell lines. The introduction of trifluoromethyl groups has been associated with improved interaction with cellular targets, potentially leading to increased cytotoxicity .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular proliferation and apoptosis pathways.

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Study on Antimicrobial Properties : A series of trifluoromethylated pyrrole derivatives were tested for their antibacterial activity. Results indicated that compounds with higher lipophilicity exhibited better membrane permeability and thus greater antimicrobial efficacy .
  • Anticancer Research : In a study examining various pyrrole derivatives, those with trifluoromethyl substitutions were found to inhibit cancer cell growth more effectively than their non-substituted counterparts. The data suggested a dose-dependent response in several cancer cell lines, showcasing the potential for therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
AntiproliferativeEnhanced cytotoxicity in cancer cells
Mechanism InsightsPotential enzyme interaction

Q & A

Q. What are the optimal synthetic routes for 1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Precursor Functionalization : Reacting trifluoromethyl-substituted pyrrole intermediates with acetylating agents.
  • Temperature Control : Cooling reactions to sub-zero temperatures (e.g., -100°C) to stabilize intermediates, as seen in analogous trifluoromethyl ketone syntheses .
  • Inert Atmosphere : Using nitrogen to prevent oxidation of sensitive intermediates, particularly when handling heterocyclic precursors .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing charged transition states.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 13C NMR : Identifies carbonyl (δ ~200 ppm) and trifluoromethyl (δ ~120 ppm) groups. For example, similar compounds show distinct peaks for trifluoromethyl at δ 108–129 ppm .
  • IR Spectroscopy : Confirms the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H+] for C₉H₁₀F₃NO: calc’d 230.069, observed 230.069) .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl group influence reactivity?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing, which:

  • Activates the Pyrrole Ring : Enhances electrophilic substitution at the 3-position by destabilizing the intermediate carbocation.
  • Modulates Carbonyl Reactivity : Increases electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What strategies address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to confirm bond lengths/angles, especially for trifluoromethyl spatial orientation .
  • Dynamic NMR : Resolve conformational exchange broadening in crowded spectral regions (e.g., pyrrole ring protons).

Q. How does this compound compare to structurally similar fluorinated heterocycles in bioactivity?

Methodological Answer: Comparative analysis (see table below) reveals:

CompoundKey FeaturesBioactivity
Target CompoundPyrrole + trifluoromethylEnhanced metabolic stability
Pyridazine analogsN-heterocycle + CF₃Anticancer potential
  • Lipophilicity : Trifluoromethyl increases logP, improving membrane permeability.
  • SAR Studies : Replace the methyl group with bulkier substituents to assess steric effects on target binding .

Q. What computational tools are recommended for modeling its interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • QM/MM Calculations : Study reaction mechanisms (e.g., enzyme inhibition) at the electronic level .

Q. How can experimental phasing improve structural determination in crystallography?

Methodological Answer:

  • SHELXC/D/E Pipeline : Rapidly phase macromolecular complexes using high-resolution data. For small molecules, SHELXL refines anisotropic displacement parameters .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in fluorinated compounds .

Methodological Notes

  • Synthesis Scalability : Lab-scale methods prioritize purity over yield; avoid industrial catalysts.
  • Fluorine-Specific Protocols : Use Teflon-lined equipment to prevent leaching of metal ions that may quench fluorine signals in NMR.
  • Data Reproducibility : Document solvent batch effects (e.g., deuterated solvent purity) to minimize spectral variability .

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